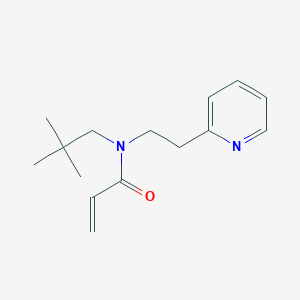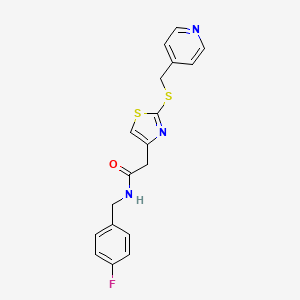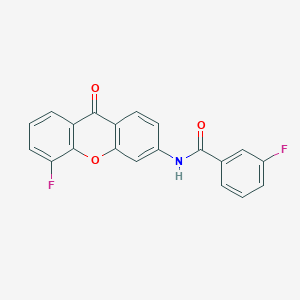![molecular formula C17H13Cl2N3O B2891025 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine CAS No. 478046-35-4](/img/structure/B2891025.png)
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine” is a chemical compound with the molecular formula C17H13Cl2N3O . It has an average mass of 346.211 Da and a monoisotopic mass of 345.043579 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13Cl2N3O . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 268.14 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Neurological Impacts and Potential Therapeutic Applications
Research on related chemical compounds has explored their neurological impacts and potential therapeutic applications. For instance, compounds affecting dopamine receptors or having monoamine-releasing properties have been studied for their effects on neurological conditions such as Parkinsonism. Studies have documented cases where exposure to certain chemicals resulted in Parkinsonism, indicating the neurotoxic potential of some compounds (Davis et al., 1979).
Environmental Health and Safety
Compounds such as brominated flame retardants and other polyhalogenated compounds have been analyzed for their presence in indoor air and dust, reflecting concerns about environmental health and exposure (Takigami et al., 2009). Research in this area aims to understand the distribution and potential health impacts of these chemicals in human environments.
Endocrine Disruption and Exposure
Studies on the presence of carcinogenic compounds in food and the environment, such as heterocyclic amines and other phenolic halogenated pollutants, highlight the ongoing concern regarding chemical exposure and its link to diseases like cancer. Investigations aim to quantify these exposures and understand their role in endocrine disruption and carcinogenic processes (Hovander et al., 2002).
Chemotherapy and Drug Development
Research into novel therapeutic agents, including those targeting specific cancer pathways or providing new treatment options, continues to be a significant area of scientific inquiry. For example, studies on new oral fluoropyrimidine anticancer drugs aim to offer more effective and less toxic treatment alternatives for diseases like gastric cancer (Sakata et al., 1998).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-5-4-12(15(19)9-13)10-23-14-3-1-2-11(8-14)16-6-7-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUISSOPUJQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)


![1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2890953.png)
![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)
![N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2890956.png)
![1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride](/img/structure/B2890957.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)


